molecular formula C6H5N3OS B600035 2-Aminothiazolo[4,5-b]pyridin-5(4H)-one CAS No. 13575-44-5

2-Aminothiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B600035
CAS No.: 13575-44-5
M. Wt: 167.186
InChI Key: NRYBRTXDDWMMKX-UHFFFAOYSA-N
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Description

2-Aminothiazolo[4,5-b]pyridin-5(4H)-one is a heterocyclic compound that features a thiazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminothiazolo[4,5-b]pyridin-5(4H)-one typically involves the reaction of hydrazonoyl halides with various precursors. One common method includes the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions often involve heating and the use of solvents like ethanol to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale reactors and purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Aminothiazolo[4,5-b]pyridin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the thiazole or pyridine rings.

    Substitution: The compound can undergo substitution reactions, where different substituents replace hydrogen atoms on the rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and other electrophiles can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiazole or pyridine rings .

Scientific Research Applications

2-Aminothiazolo[4,5-b]pyridin-5(4H)-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Aminothiazolo[4,5-b]pyridin-5(4H)-one is unique due to its specific ring fusion and the presence of an amino group, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and studying complex biological interactions.

Properties

IUPAC Name

2-amino-4H-[1,3]thiazolo[4,5-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS/c7-6-9-5-3(11-6)1-2-4(10)8-5/h1-2H,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYBRTXDDWMMKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704525
Record name 2-Amino[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13575-44-5
Record name 2-Aminothiazolo[4,5-b]pyridin-5(6H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13575-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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